1-(2-Trifluoromethylphenyl)imidazoline-2-thione
Description
1-(2-Trifluoromethylphenyl)imidazoline-2-thione is an organic compound with the molecular formula C10H7F3N2S and a molecular weight of 244.236 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazoline-2-thione moiety
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEVDRLIPIJLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948210 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-17-2 | |
| Record name | 1,3-Dihydro-1-[2-(trifluoromethyl)phenyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25372-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25372-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2-Trifluoromethylphenyl)imidazoline-2-thione typically involves the reaction of 2-trifluoromethylbenzylamine with carbon disulfide and a base, followed by cyclization to form the imidazoline-2-thione ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Trifluoromethylphenyl)imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazoline-2-thione to the corresponding imidazoline using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Trifluoromethylphenyl)imidazoline-2-thione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethylphenyl)imidazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazoline-2-thione moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-(2-Trifluoromethylphenyl)imidazoline-2-thione can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)imidazoline-2-thione: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(2-Methylphenyl)imidazoline-2-thione: Contains a methyl group instead of a trifluoromethyl group.
1-(2-Nitrophenyl)imidazoline-2-thione: Features a nitro group in place of the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Trifluoromethylphenyl)imidazoline-2-thione is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H7F3N2S
- Molecular Weight : 244.236 g/mol
- IUPAC Name : 3-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with various molecular targets.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The imidazoline-2-thione moiety is believed to play a crucial role in modulating the activity of these targets, leading to diverse biological effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Research into the anticancer potential of imidazoline derivatives has revealed promising results. Specifically, this compound has been evaluated for its cytotoxic effects on cancer cell lines.
- Case Study : A study assessed the cytotoxicity of this compound against MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines using the MTT assay. Results showed that at concentrations above 10 μM, the compound exhibited significant antiproliferative effects, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorophenyl)imidazoline-2-thione | Chlorine instead of trifluoromethyl | Moderate antimicrobial activity |
| 1-(2-Methylphenyl)imidazoline-2-thione | Methyl group | Lower cytotoxicity compared to trifluoromethyl derivative |
| 1-(2-Nitrophenyl)imidazoline-2-thione | Nitro group | Enhanced anticancer activity |
The trifluoromethyl group in this compound contributes to its distinct biological profile, enhancing both lipophilicity and bioactivity .
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